molecular formula C11H16ClN5O4 B1212251 1-[3,3-Bis(hydroxymethyl)propyl]-5-(1-azido-2-chloroethyl)uracil

1-[3,3-Bis(hydroxymethyl)propyl]-5-(1-azido-2-chloroethyl)uracil

Cat. No. B1212251
M. Wt: 317.73 g/mol
InChI Key: NMHIHYDZSKBGJH-UHFFFAOYSA-N
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Patent
US07589077B2

Procedure details

N-Chlorosuccinimide (50 mg, 0.37 mmol) was added slowly with stirring to a precooled (−5° C.) suspension, prepared by mixing a solution of 20 (75 mg, 0.31 mmol) in 1,2-dimethoxyethane (25 ml) with a solution of sodium azide (81 mg, 1.24 mmol) in water (0.23 ml). The reaction mixture was allowed to proceed for 2 h at 0° C. with stirring and the solvent was removed in vacuo. The resulting residue was purified by silica gel column chromatography using chloroform:methanol (90:10, v/v) as eluent to afford 21b (46 mg, 47%) as a viscous oil.
Quantity
50 mg
Type
reactant
Reaction Step One
Name
20
Quantity
75 mg
Type
reactant
Reaction Step Two
Quantity
81 mg
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.23 mL
Type
solvent
Reaction Step Two
Name
Yield
47%

Identifiers

REACTION_CXSMILES
[Cl:1]N1C(=O)CCC1=O.[OH:9][CH2:10][CH:11]([CH2:24][OH:25])[CH2:12][CH2:13][N:14]1[CH:21]=[C:20]([CH:22]=[CH2:23])[C:18](=[O:19])[NH:17][C:15]1=[O:16].[N-:26]=[N+:27]=[N-:28].[Na+]>COCCOC.O>[OH:9][CH2:10][CH:11]([CH2:24][OH:25])[CH2:12][CH2:13][N:14]1[CH:21]=[C:20]([CH:22]([N:26]=[N+:27]=[N-:28])[CH2:23][Cl:1])[C:18](=[O:19])[NH:17][C:15]1=[O:16] |f:2.3|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Two
Name
20
Quantity
75 mg
Type
reactant
Smiles
OCC(CCN1C(=O)NC(=O)C(=C1)C=C)CO
Name
Quantity
81 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
0.23 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
with stirring to a precooled (−5° C.) suspension
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC(CCN1C(=O)NC(=O)C(=C1)C(CCl)N=[N+]=[N-])CO
Measurements
Type Value Analysis
AMOUNT: MASS 46 mg
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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